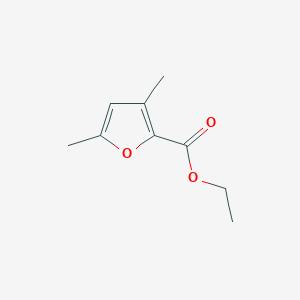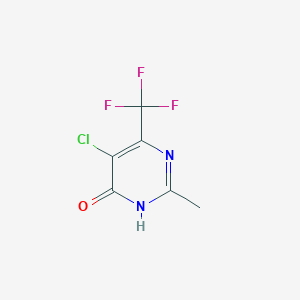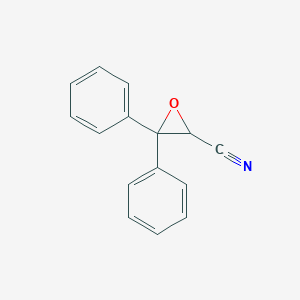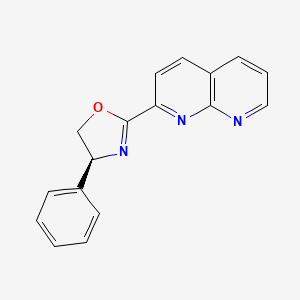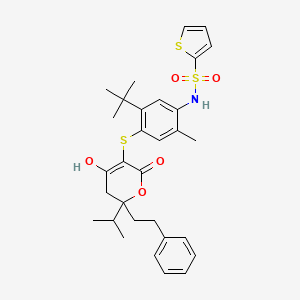
Dimethyl 2-phenylfuran-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two ester groups and a phenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylfuran-3,4-dicarboxylate can be synthesized through the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction typically occurs under mild conditions and provides moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-phenylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl 2-phenylfuran-3,4-dicarboxylate involves its interaction with various molecular targets. The ester groups and phenyl ring allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound’s reactivity is primarily due to the electron-rich furan ring and the electron-withdrawing ester groups, which facilitate nucleophilic and electrophilic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate
Uniqueness
Dimethyl 2-phenylfuran-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
37674-31-0 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
dimethyl 2-phenylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
ACVHAAUNMXZWEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)

![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
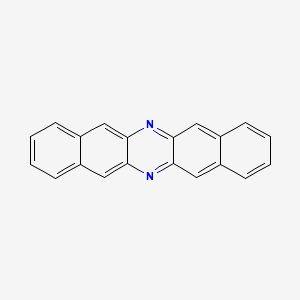
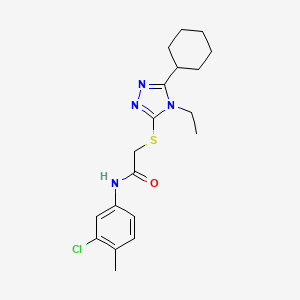
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
